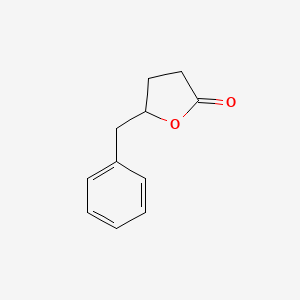

5-Benzyloxolan-2-one

Descripción general

Descripción

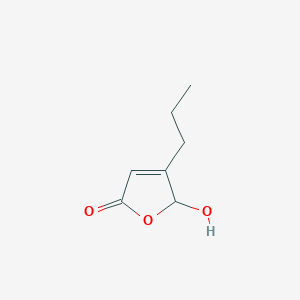

5-Benzyloxolan-2-one is a chemical compound that is part of a broader class of organic molecules known as heterocycles. These compounds contain a ring structure composed of at least one atom that is not carbon, which in the case of 5-benzyloxolan-2-one, is oxygen. The compound's structure includes a benzyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom and four carbon atoms.

Synthesis Analysis

The synthesis of compounds related to 5-benzyloxolan-2-one involves various chemical reactions. For instance, the synthesis of 1-benzyloxy-but-3-en-2-one, a related compound, was achieved through nucleophilic substitution, deprotection, Grignard reaction, and oxidation from 2-chloro-1,1-dimethoxy ethane with an overall yield of 50.4% . Similarly, the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, which share a structural resemblance to 5-benzyloxolan-2-one, was performed using a one-pot multibond-forming process that includes Overman rearrangement and ring-closing metathesis reaction .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-benzyloxolan-2-one has been characterized using various techniques. For example, the crystal and molecular structure of 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one was determined by X-ray single crystal diffraction . This method provides detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of 5-benzyloxolan-2-one.

Chemical Reactions Analysis

Chemical reactions involving 5-benzyloxolan-2-one and its analogs can be quite diverse. The synthesis of 1-(benzyloxy)-1,2,3-triazole, a compound with a benzyloxy group similar to 5-benzyloxolan-2-one, involved metalation at the 5-position followed by reaction with various electrophiles . Additionally, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based reagent, showed increased reactivity despite predictions based on cyclic voltammetry and X-ray structural properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-benzyloxolan-2-one can be inferred from related compounds. For instance, the olfactory properties of synthesized homologues of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which has a similar benzodioxepin structure, were described as having an intense marine, spicy-vanillic odor . The safety and reactivity of compounds like 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one were assessed using differential scanning calorimetry and 19F NMR kinetic studies, respectively .

Aplicaciones Científicas De Investigación

Eco-Sustainable Synthesis and Biological Evaluation

5-Benzyloxolan-2-one derivatives have been explored for their potential in eco-sustainable synthesis and biological applications. Notably, derivatives of this compound have shown promising results in anticancer, antibacterial, and DNA binding studies. One such study highlighted the synthesis of 2-phenyl 1,3-benzodioxole derivatives, exhibiting greater anticancer and antibacterial potency than standard reference compounds. These derivatives demonstrate a one-step synthesis process that is both eco-friendly and effective in targeting cancer and bacterial cells, with inherent potential for DNA binding (Gupta et al., 2016).

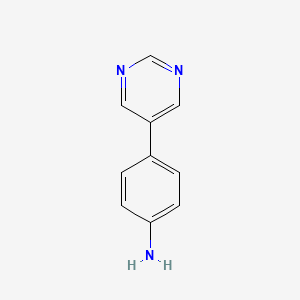

Synthesis of Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives

Another study focused on synthesizing new compounds containing benzimidazole, benzothiazole, or benzoxazole nuclei linked to an arylpiperazine. These compounds demonstrated significant affinity for serotonergic and dopaminergic receptors. Specifically, some compounds exhibited high affinity and selectivity for the 5-HT1A serotonin receptor. This research contributes to the understanding of the structure-activity relationships and the influence of different chemical moieties on receptor affinity (Siracusa et al., 2008).

Corrosion Inhibition in Mild Steel

Research has also been conducted on the use of 5-Benzyloxolan-2-one derivatives in corrosion inhibition for mild steel. Two new compounds were synthesized and evaluated for their properties in protecting mild steel from corrosion in acidic environments. The study combined experimental methods and quantum chemistry studies, demonstrating the effectiveness of these compounds as corrosion inhibitors, and their adsorption on mild steel was consistent with the Langmuir isotherm model (Chafiq et al., 2020).

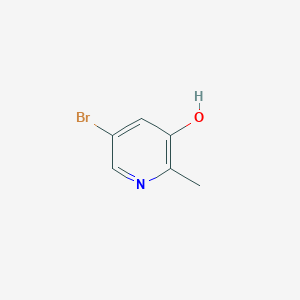

Benzylation of Alcohols

In the field of organic chemistry, 5-Benzyloxolan-2-one derivatives have been utilized in the benzylation of alcohols. A study described the use of 2-Benzyloxy-1-methylpyridinium triflate for converting alcohols into benzyl ethers. This process was noted for its efficiency, demonstrating the potential of 5-Benzyloxolan-2-one derivatives in facilitating organic synthesis reactions (Poon & Dudley, 2006).

Antimicrobial Agents

The design and synthesis of novel hybrid molecules containing 5-Benzyloxolan-2-one derivatives have shown promise as antimicrobial agents. These compounds have been tested against various microbial strains, including Mycobacterium tuberculosis, displaying potent antimicrobial activity. The study highlights the potential of these compounds in addressing infectious diseases, with a focus on anti-tubercular activity (Shruthi et al., 2016).

Propiedades

IUPAC Name |

5-benzyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKCYERWEGKEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532354 | |

| Record name | 5-Benzyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21175-42-8 | |

| Record name | 5-Benzyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

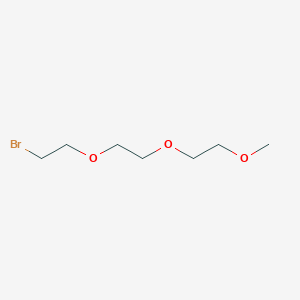

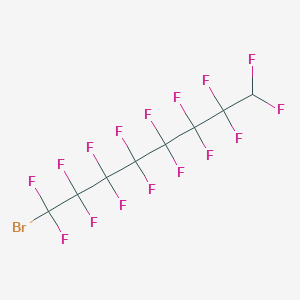

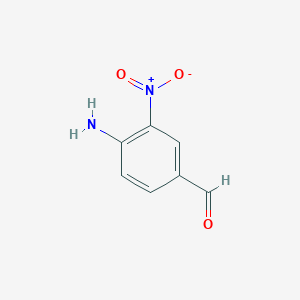

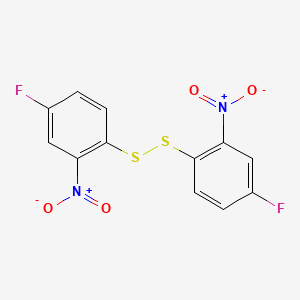

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)